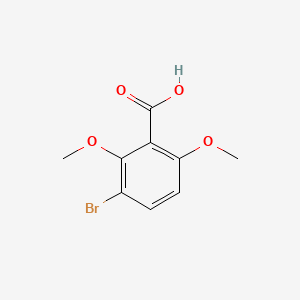

3-Bromo-2,6-dimethoxybenzoic acid

Beschreibung

3-Bromo-2,6-dimethoxybenzoic acid (CAS: 73219-89-3) is a brominated aromatic carboxylic acid with the molecular formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol . It features a benzoic acid core substituted with bromine at the 3-position and methoxy groups at the 2- and 6-positions. This compound is notable for its applications in crystallographic fragment-based drug discovery, particularly in targeting the HIV-1 protease flap site , and as an intermediate in organic synthesis . Its physical properties include a melting point of 146–148°C and commercial availability in high purity (>97%) .

Eigenschaften

IUPAC Name |

3-bromo-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQANLQRQJHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379193 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73219-89-3 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of 2-Bromoresorcinol to 2-Bromo-1,3-dimethoxybenzene

The synthesis begins with the alkylation of 2-bromoresorcinol to introduce methoxy groups. In a representative protocol, 180–190 g of 2-bromoresorcinol is dissolved in 190–210 mL methanol, followed by the addition of 125–130 g methyl sulfate under vigorous stirring. The mixture is cooled to −5°C using a cryogenic bath, and an aqueous solution of 140–160 g potassium hydroxide is added dropwise to facilitate O-methylation. After 5 minutes of stirring, the product is extracted with diethyl ether, dried over anhydrous calcium chloride, and purified via vacuum distillation. This step yields 2-bromo-1,3-dimethoxybenzene with a reported purity of 92–94%.

Table 1: Reaction Conditions for Alkylation of 2-Bromoresorcinol

| Parameter | Range/Value |

|---|---|

| 2-Bromoresorcinol | 180–190 g |

| Methanol | 190–210 mL |

| Methyl sulfate | 125–130 g |

| Temperature | −5°C |

| Reaction time | 5 minutes |

| Yield | 85–90% |

Carboxylation to 2,6-Dimethoxybenzoic Acid

The intermediate 2-bromo-1,3-dimethoxybenzene undergoes carboxylation via a Grignard reaction. In a dry reaction flask, 2.5–3.0 g magnesium powder is activated with 0.5–1.5 g iodine in 45–55 mL anhydrous diethyl ether. A solution of 21.5–22.0 g 2-bromo-1,3-dimethoxybenzene in 25–35 mL diethyl ether is added, and the mixture is heated until magnesium dissolution is complete. Carbon dioxide gas is then bubbled through the solution for 2 hours at 0–5°C. The resulting acid is extracted with 10% sodium hydroxide, acidified to pH 1–2 using hydrochloric acid, and recrystallized from ether to yield 2,6-dimethoxybenzoic acid (75–80% yield).

An alternative method for synthesizing 2,6-dimethoxybenzoic acid involves the use of sodium metal in toluene, though this approach is less commonly cited in industrial settings.

Table 2: Comparative Analysis of Carboxylation Methods

| Parameter | Grignard Method | Sodium Metal Method |

|---|---|---|

| Reagent | Mg, CO₂ | Na, toluene |

| Temperature | 0–5°C | 25–30°C |

| Reaction time | 2 hours | 6–8 hours |

| Yield | 75–80% | 60–65% |

Bromination to this compound

The final step involves electrophilic bromination of 2,6-dimethoxybenzoic acid. A mixture of 72.5–73.0 g 2,6-dimethoxybenzoic acid in 550–650 mL dioxane is stirred while 15–25 mL bromine dissolved in 90–110 mL trichloromethane is added dropwise. The reaction proceeds for 2 hours at room temperature, after which the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to yield this compound with a melting point of 254.5°C and >98% purity.

Table 3: Bromination Reaction Parameters

| Parameter | Range/Value |

|---|---|

| 2,6-Dimethoxybenzoic acid | 72.5–73.0 g |

| Dioxane | 550–650 mL |

| Bromine | 15–25 mL |

| Trichloromethane | 90–110 mL |

| Yield | 70–75% |

Optimization and Mechanistic Insights

Regioselectivity in Bromination

The ortho-directing effect of the methoxy groups ensures bromination occurs preferentially at the 3-position. Kinetic studies suggest that electron-donating methoxy groups activate the aromatic ring, favoring electrophilic attack at the meta position relative to the carboxylic acid group. Side products, such as 5-bromo isomers, are minimized by maintaining reaction temperatures below 30°C and using stoichiometric bromine.

Purification Techniques

Recrystallization from ethanol is critical for achieving high purity. The solubility of this compound in ethanol decreases sharply below 40°C, allowing for efficient recovery of crystalline product. Residual solvents are removed via vacuum drying, with final purity verified by HPLC (>98%).

Industrial-Scale Considerations

The patented method emphasizes scalability, with batch sizes exceeding 500 g. Key industrial adaptations include:

- Continuous Flow Reactors : For bromination steps to enhance heat dissipation and safety.

- Automated pH Control : During carboxylation to minimize manual intervention.

- Solvent Recycling : Dioxane and trichloromethane are distilled and reused, reducing environmental impact.

Analyse Chemischer Reaktionen

3-Bromo-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Drug Intermediates

3-Bromo-2,6-dimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and analgesic drugs due to its structural properties that allow for modifications leading to biologically active derivatives. For instance, it has been involved in the synthesis of brominated peptides for potential therapeutic uses against diseases such as cancer and HIV .

Case Study: HIV Protease Inhibitors

A fragment-based screening study identified this compound as a potential inhibitor of HIV protease. The compound was found to bind effectively at known surface sites of the enzyme, suggesting its utility in developing antiviral agents .

Organic Synthesis

Role in Chemical Reactions

In organic chemistry, this compound is employed for synthesizing complex molecules. Its reactivity allows chemists to explore new reaction pathways and develop novel compounds. For example, it has been used in palladium-catalyzed decarboxylative addition reactions to yield various derivatives with potential applications in medicinal chemistry .

Data Table: Reaction Yields

| Reaction Type | Product Yield (%) |

|---|---|

| Decarboxylative addition | 22% |

| Friedel-Crafts-like reactions | 73-88% |

Material Science

Development of Specialty Polymers

The compound is also used in material science for formulating specialty polymers and resins. Its incorporation enhances the thermal stability and chemical resistance of materials, making it valuable for applications in coatings and adhesives .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. Its derivatives have been used to probe biological processes, providing insights into potential therapeutic targets. For example, it has been involved in labeling RGD peptides with bromine isotopes for imaging studies .

Analytical Chemistry

Calibration Standards

In analytical chemistry, this compound serves as a standard for calibrating techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its purity and stability make it suitable for ensuring accurate measurements in various analytical applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-2,6-dimethoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidative addition . In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives

(a) 3-Bromo-5-hydroxy-4-methyl-2,6-dinitrobenzoic Acid (CAS: 67973-30-2)

- Structural Differences: Contains nitro (-NO₂), hydroxyl (-OH), and methyl (-CH₃) groups in addition to bromine.

- The hydroxyl group introduces hydrogen-bonding capabilities absent in the dimethoxy analog .

(b) 5-Bromo-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Amide (CAS: 883796-81-4)

- Structural Differences : A pyridine ring replaces the benzene core, with a keto group and amide functionality.

- The amide group allows for peptide-like interactions, diverging from the carboxylic acid’s role in hydrogen bonding .

Halogenated Fragments in Drug Discovery

(a) 1-Bromo-2-naphthoic Acid (Br27)

- Binding Behavior : Binds to the exosite of HIV-1 protease, unlike 3-bromo-2,6-dimethoxybenzoic acid, which targets the flap site .

- Structural Advantage : The naphthyl system provides extended π-stacking interactions, while the dimethoxybenzoic acid relies on methoxy and bromine for pocket complementarity .

(b) Indole-6-carboxylic Acid (1F1)

Chlorinated Analogs

3-Chloro-2,6-dimethoxybenzoic Acid

- Crystallographic Behavior : Forms isostructural inclusion complexes with 2',6'-dimethoxyflavone, similar to the brominated analog.

Decarboxylation and Reactivity

- Demethylation Studies: 4-Bromo-2,6-dimethoxybenzoic acid (a positional isomer) undergoes decarboxylation under acidic conditions to yield 5-bromo-1,3-dimethoxybenzene.

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 73219-89-3 | C₉H₉BrO₄ | 261.07 | 146–148 | -Br, -OCH₃, -COOH |

| 3-Bromo-5-hydroxy-4-methyl-2,6-dinitrobenzoic acid | 67973-30-2 | C₈H₅BrN₂O₇ | 321.04 | Not reported | -Br, -NO₂, -OH, -CH₃, -COOH |

| 3-Chloro-2,6-dimethoxybenzoic acid | Not provided | C₉H₉ClO₄ | 216.62 | Not reported | -Cl, -OCH₃, -COOH |

Table 2: Binding Interactions in HIV-1 Protease

| Compound | Binding Site | Key Interactions | Binding Affinity (Relative) |

|---|---|---|---|

| This compound | Flap site | Bromine-Val56 carbonyl, COOH-Lys55 NH₂ | Moderate |

| Indole-6-carboxylic acid (1F1) | Flap site | Indole π-stacking, COOH-Lys55 NH₂ | Weak to moderate |

| 1-Bromo-2-naphthoic acid (Br27) | Exosite | Naphthyl π-stacking, COOH-Arg8 | Weak |

Biologische Aktivität

3-Bromo-2,6-dimethoxybenzoic acid (BrDMB) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of BrDMB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₉BrO₄

- Molecular Weight : 260.07 g/mol

- CAS Number : 123278-07-9

The presence of bromine and methoxy groups in its structure contributes to its reactivity and interactions with biological targets.

BrDMB exhibits biological activity primarily through its ability to interact with specific molecular targets. The bromine atom and the carboxylic acid group are crucial for its reactivity:

- Electrophilic Nature : The bromine atom can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological macromolecules.

Enzyme Interactions and Metabolic Pathways

BrDMB has been utilized in studies examining enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in various enzymatic reactions has been explored, particularly in the context of drug metabolism and synthesis.

Therapeutic Potential

Research indicates that BrDMB may possess potential therapeutic properties. It has been investigated for:

- Anti-inflammatory Effects : Some studies suggest that BrDMB may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Antitumor Activity : Preliminary findings indicate that BrDMB could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Synthesis and Labeling Applications :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-Dimethylbenzoic Acid | Lacks bromine; less reactive | Limited anti-inflammatory effects |

| 3-Bromo-2-methylbenzoic Acid | One methyl group; altered reactivity | Moderate enzyme inhibition |

| 4-Bromo-2,6-dimethoxybenzoic Acid | Different bromine position; varied properties | Distinct biological activities |

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-2,6-dimethoxybenzoic acid, and how can its purity be validated?

- Methodological Answer : The compound is often synthesized via bromination of 2,6-dimethoxybenzoic acid derivatives or through Suzuki coupling reactions. For example, brominated intermediates like 4-bromo-2,6-dimethoxybenzoic acid undergo demethylation under controlled conditions (e.g., heavy-walled Pyrex tubes with acid catalysts), but side reactions like decarboxylation may occur . Purity validation typically involves high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and assess impurities. Melting point determination (reported as 146–148°C) is also a critical physical characterization step .

Q. How is this compound utilized in crystallographic studies, and what advantages does bromine offer?

- Methodological Answer : Brominated fragments like this compound are used in X-ray crystallography to probe binding sites in proteins. Bromine’s high anomalous scattering (X-ray absorption edge at ~0.92 Å) enables unambiguous identification of fragment binding via anomalous difference maps. This is particularly useful for low-occupancy or weakly bound fragments in studies targeting HIV protease or similar systems. Automated data collection platforms (e.g., AutoDrug at SSRL) streamline high-throughput screening .

Advanced Research Questions

Q. What reaction mechanisms explain the decarboxylation of this compound under demethylation conditions, and how can competing pathways be controlled?

- Methodological Answer : Demethylation of methoxy groups using reagents like HBr or HI in acetic acid can lead to decarboxylation due to the electron-withdrawing effect of the bromine substituent, which destabilizes the carboxylate group. Competing pathways (e.g., migration of substituents) are influenced by reaction temperature, acid strength, and steric effects. To minimize decarboxylation, lower temperatures (<100°C) and controlled protonation of the carboxyl group are recommended. Reaction monitoring via thin-layer chromatography (TLC) and in situ infrared (IR) spectroscopy helps optimize conditions .

Q. How do crystallographic data resolve contradictions in fragment binding occupancy for this compound in HIV protease studies?

- Methodological Answer : Weak electron density for low-occupancy fragments can lead to ambiguous interpretations. Anomalous scattering data (from bromine) combined with iterative refinement in programs like SHELXL or PHENIX improves occupancy modeling. For example, in HIV protease flap-site binding, partial occupancy (~30%) was resolved by analyzing anomalous signal strength and B-factor distributions. Multi-conformer models or ensemble refinement may further clarify dynamic binding modes .

Q. What safety considerations are critical for scaling up reactions involving brominated aromatic acids like this compound?

- Methodological Answer : Brominated compounds often pose thermal hazards during exothermic reactions (e.g., nitration or oxidation). Reaction calorimetry (e.g., RC1e) is essential to quantify heat flow and identify critical temperature thresholds. For example, nitric acid oxidation of brominated intermediates requires strict temperature control (<50°C) to avoid runaway reactions. Process optimization should include inert atmospheres, gradual reagent addition, and real-time monitoring with adiabatic calorimeters .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Resolution Strategy : Discrepancies arise from varying acid strengths and reaction times. For instance, demethylation with concentrated HBr in acetic acid at 120°C promotes decarboxylation, while dilute H2SO4 at 80°C preserves the carboxyl group. Systematic studies using differential scanning calorimetry (DSC) and quantum mechanical calculations (DFT) can model stability thresholds. Cross-validation with LC-MS for reaction intermediates is advised to track degradation pathways .

Comparative Reactivity

Q. How does the substitution pattern (bromine vs. other halogens) affect the reactivity of dimethoxybenzoic acid derivatives in cross-coupling reactions?

- Methodological Answer : Bromine’s moderate electronegativity and leaving-group ability make it superior to chlorine in Suzuki-Miyaura couplings, as seen in the synthesis of biphenyl aldehydes. Iodine derivatives, while reactive, often suffer from side reactions. Computational studies (e.g., Fukui indices) predict regioselectivity, while kinetic profiling via GC-MS quantifies reaction rates. For this compound, palladium catalysts (e.g., Pd(PPh3)4) in THF/water mixtures yield optimal coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.